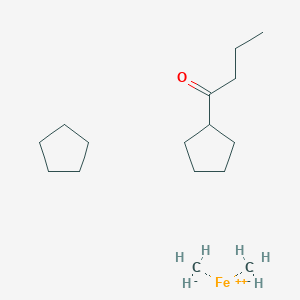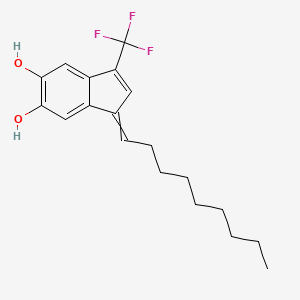
(4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid: is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and reactivity. This compound is particularly valuable in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other peroxides.
Protodeboronation: Acids like hydrochloric acid or sulfuric acid.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Aplicaciones Científicas De Investigación
Chemistry: (4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates .
Industry: The compound is used in the production of advanced materials and polymers, where its unique reactivity is leveraged to create novel materials with specific properties .
Mecanismo De Acción
The mechanism of action for (4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparación Con Compuestos Similares
Uniqueness: (4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid is unique due to the presence of both ethoxy and fluoro substituents, which can influence its reactivity and the properties of the final products in coupling reactions. This makes it particularly valuable in the synthesis of complex molecules where specific electronic and steric effects are desired .
Propiedades
Fórmula molecular |
C9H12BFO3 |
|---|---|
Peso molecular |
198.00 g/mol |
Nombre IUPAC |
(4-ethoxy-3-fluoro-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-3-14-8-5-4-7(10(12)13)6(2)9(8)11/h4-5,12-13H,3H2,1-2H3 |
Clave InChI |
GCAUVZCYUUKBRZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)OCC)F)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)


![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)





![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)
